![molecular formula C13H11F2NO B3033123 3,5-二氟-3'-甲氧基-[1,1'-联苯]-4-胺 CAS No. 867288-00-4](/img/structure/B3033123.png)
3,5-二氟-3'-甲氧基-[1,1'-联苯]-4-胺
描述
3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C13H11F2NO and its molecular weight is 235.23. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光谱特征和光伏应用
- 多环芳香查耳酮的理论研究:已经研究了与 3,5-二氟-3'-甲氧基-[1,1'-联苯]-4-胺相关的分子,例如 DFTP 及其衍生物,以了解其光谱特征、生物活性和光伏电池效率的潜力。这些化合物表现出良好的光收集性能,有望用作染料敏化太阳能电池 (DSSC) 中的光敏剂。它们还表现出非线性光学 (NLO) 活性,这对光子应用非常重要 (Al-Otaibi 等人,2020 年)。
合成和抗菌活性
- 合成和抗球虫活性:已经探索了 3,5-二氟-3'-甲氧基-[1,1'-联苯]-4-胺的衍生物的抗菌活性。5,6-二氢-6-甲氧基-2-甲基-2-(4'-联苯基)-2H-吡喃-3(4H)-酮的 5-氨基衍生物等化合物已显示出作为球虫抑制剂的显着活性,在兽医学和感染控制方面具有潜力 (Georgiadis,1976 年)。
有机化学的选择性合成
- 杂环化反应:已经报道了一种合成 1-取代 4-氨基-2-(三氟甲基)-1H-吡咯的方法,该方法涉及类似化合物与胺的杂环化反应。该方法以其广泛的一级胺、简单性、温和的反应条件和高达 98% 的高产率而著称,突出了其在有机合成中的实用性 (Aquino 等人,2015 年)。
光伏和电子应用
- 电子材料的新型合成:研究重点是合成氟化杂环支架,例如 5-烯丙基-7,7-二氟-2-(2,4-二氟苯基)-6-(4-甲氧基苯基)-4,5,6,7-四氢-2H-吡唑并[4,3-c]吡啶-3-胺。这些化合物因其在电子和材料科学中的潜在应用而受到关注 (Revanna 等人,2013 年)。
作用机制
Target of Action
The primary target of “3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine” is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme that plays a crucial role in the de novo synthesis of pyrimidines .
Mode of Action
The compound interacts with its target, DHODH, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular processes that rely on the products of this enzyme .
Biochemical Pathways
The inhibition of DHODH affects the de novo pyrimidine synthesis pathway . Pyrimidines are essential components of nucleic acids, and their disruption can lead to a halt in DNA and RNA synthesis. This can have downstream effects on cell proliferation and survival .
Pharmacokinetics
It is known that the compound has high gi absorption and is a cyp1a2 inhibitor . These properties can impact the compound’s bioavailability and its interactions with other drugs .
Result of Action
The inhibition of DHODH by “3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine” can lead to a decrease in cell proliferation, particularly in cells that rely heavily on the de novo pyrimidine synthesis pathway . This can result in the induction of cell differentiation and apoptosis, particularly in acute myeloid leukemia (AML) cells .
Action Environment
The action, efficacy, and stability of “3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine” can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs that are metabolized by the same cytochrome P450 enzymes can affect the compound’s metabolism and clearance .
生化分析
Biochemical Properties
3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes, including dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides . The interaction with dihydroorotate dehydrogenase results in the inhibition of its activity, thereby affecting the synthesis of nucleotides and subsequently influencing cellular proliferation.
Cellular Effects
The effects of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by disrupting key signaling pathways and gene expression patterns . For instance, the inhibition of dihydroorotate dehydrogenase by 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine leads to a reduction in nucleotide synthesis, which is critical for the rapid proliferation of cancer cells.
Molecular Mechanism
The molecular mechanism of action of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine involves several key steps. Upon entering the cell, this compound binds to specific target proteins and enzymes, such as dihydroorotate dehydrogenase . The binding interaction typically occurs at the active site or an allosteric site, leading to inhibition or modulation of the enzyme’s activity. This inhibition can result in a cascade of downstream effects, including changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of nucleotide synthesis and alterations in gene expression.
Dosage Effects in Animal Models
The effects of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the effects of this compound are dose-dependent, with higher doses leading to more pronounced effects on cellular function and viability . At lower doses, 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine can effectively inhibit the proliferation of cancer cells without causing significant toxicity to normal cells.
Metabolic Pathways
3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes and cofactors. This compound has been shown to inhibit dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis of pyrimidine nucleotides . This inhibition leads to a reduction in nucleotide synthesis, which can affect cellular proliferation and metabolism.
Transport and Distribution
The transport and distribution of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine within cells and tissues are critical for its biological activity. This compound is primarily transported into cells through passive diffusion, although specific transporters may also play a role in its uptake . Once inside the cell, 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine can accumulate in various cellular compartments, including the cytoplasm and nucleus.
Subcellular Localization
The subcellular localization of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-amine is an important determinant of its activity and function. This compound has been observed to localize to specific subcellular compartments, including the mitochondria and endoplasmic reticulum . The localization to these organelles is often mediated by targeting signals or post-translational modifications that direct the compound to specific sites within the cell.
属性
IUPAC Name |
2,6-difluoro-4-(3-methoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-17-10-4-2-3-8(5-10)9-6-11(14)13(16)12(15)7-9/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAMMODYWZEGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701249052 | |
| Record name | 3,5-Difluoro-3′-methoxy[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867288-00-4 | |
| Record name | 3,5-Difluoro-3′-methoxy[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867288-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-3′-methoxy[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701249052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1,1'-Binaphthalen]-2-ol](/img/structure/B3033041.png)
![[2,3'-Bifuran]-2',5'-dione, hexahydro-](/img/structure/B3033042.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3033044.png)
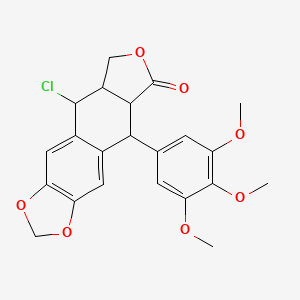
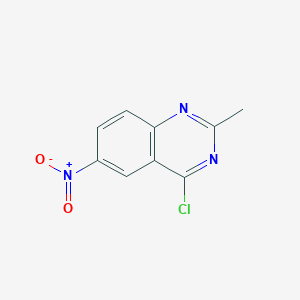
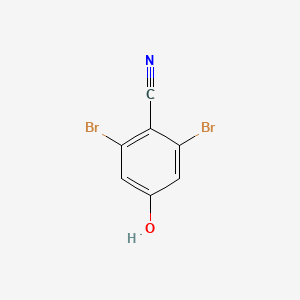
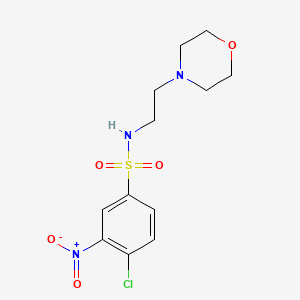
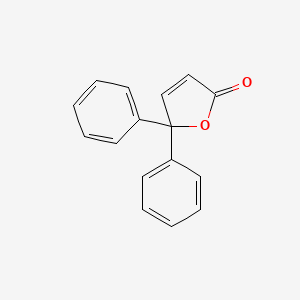


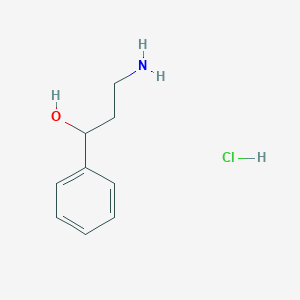
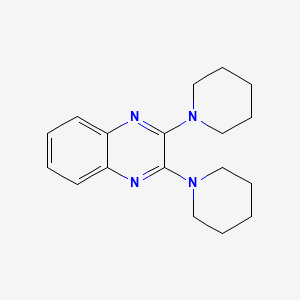

![Diethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B3033062.png)
